
4-Fluorophenethyl alcohol
Overview
Description
4-Fluorophenethyl alcohol (CAS 7589-27-7) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol . Structurally, it consists of a phenethyl backbone (a benzene ring linked to a two-carbon ethanol chain) with a fluorine substituent at the para position of the aromatic ring. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty fluorinated intermediates . Its fluorine substituent confers unique electronic and steric properties, influencing reactivity and stability in synthetic pathways.
Preparation Methods
Reduction of 4-Fluorophenylacetaldehyde
Reaction Overview : One of the most common methods for synthesizing 4-fluorophenethyl alcohol is through the reduction of 4-fluorophenylacetaldehyde using sodium borohydride (NaBH₄).
-
- Reagents : Sodium borohydride
- Solvent : Methanol
- Temperature : Room temperature
- Yield : Typically high yield of the desired alcohol.
Catalytic Hydrogenation of 4-Fluorophenylacetic Acid
Reaction Overview : In an industrial context, this compound can be produced via catalytic hydrogenation of 4-fluorophenylacetic acid.
-
- Catalyst : Palladium
- Pressure : High pressure
- Temperature : Elevated temperatures
- Purification : The product is purified through distillation to achieve high purity.
Reduction of Esters
Reaction Overview : Another method includes the reduction of esters derived from 4-fluorophenylacetic acid.
-
- Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride.
- The reaction typically occurs under anhydrous conditions to prevent hydrolysis.
Summary Table of Preparation Methods
Method | Reagents | Conditions | Yield |
---|---|---|---|
Reduction of 4-Fluorophenylacetaldehyde | Sodium borohydride, Methanol | Room temperature | High |
Catalytic Hydrogenation | Palladium catalyst | High pressure, elevated temperature | High |
Reduction of Esters | Lithium aluminum hydride | Anhydrous conditions | Moderate to High |
This compound can undergo various chemical reactions, which are essential for its utility in synthetic chemistry:
Oxidation Reactions
- When oxidized using reagents like potassium permanganate or chromium trioxide, it converts to 4-fluorophenylacetic acid.
Reduction Reactions
- Under specific conditions, this compound can be reduced to form 4-fluorophenylethane using hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions
- Nucleophilic substitution reactions can occur at the fluorine atom, leading to various substituted derivatives of phenethyl alcohol.
Summary Table of Chemical Reactions
Reaction Type | Reagents | Product |
---|---|---|
Oxidation | Potassium permanganate | 4-Fluorophenylacetic acid |
Reduction | Hydrogen gas, Palladium catalyst | 4-Fluorophenylethane |
Substitution | Nucleophiles | Substituted phenethyl alcohol derivatives |
The preparation methods for synthesizing this compound are diverse and adaptable to both laboratory and industrial settings. The choice of method often depends on factors such as desired yield, available reagents, and specific application requirements. The compound's versatility in further chemical reactions enhances its significance in synthetic organic chemistry, particularly in drug development and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: 4-Fluorophenylacetic acid
- Reduction: 4-Fluorophenylethane
- Substitution: Substituted phenethyl alcohol derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Fluorophenethyl alcohol is used as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity of certain drugs, making it a valuable building block in drug discovery and development. For instance, it has been utilized to prepare 1-fluoro-4-(2-iodoethyl)benzene, which is significant in synthesizing other bioactive molecules .
Anticancer Properties
Research indicates that compounds derived from this compound exhibit potential anticancer properties. In particular, it has been involved in studies focusing on guanidine compounds that inhibit mitochondrial oxidative phosphorylation, suggesting a role in cancer treatment . The incorporation of this compound into various drug formulations has shown promise in enhancing the efficacy of treatments against specific cancer types.
Organic Synthesis
Deoxyfluorination Reactions
One of the notable applications of this compound is in deoxyfluorination reactions. This process allows for the conversion of alcohols into alkyl fluorides, which are crucial intermediates in organic synthesis. A recent study highlighted its use with N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), achieving high yields and selectivity for fluorination over elimination reactions . This reaction demonstrates the compound's utility in synthesizing fluorinated organic compounds efficiently.
Alkylation Processes
this compound has also been employed in alkylation reactions. For example, it can react with chloroacetic acid to produce alkoxyacetic acids, which are important intermediates for further synthetic applications . Such transformations underscore its versatility as a reagent in organic chemistry.
Analytical Chemistry
Chemical Characterization
In analytical chemistry, this compound serves as a standard compound for various characterization techniques. Its distinct spectral properties make it suitable for use in methods such as NMR spectroscopy and mass spectrometry. These techniques are essential for confirming the identity and purity of synthesized compounds .
Toxicological Studies
The compound's safety profile is critical for its application in research. Toxicological studies have identified it as harmful if swallowed or if it comes into contact with skin, necessitating careful handling during experiments . Understanding these properties is vital for researchers working with this compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death .
Comparison with Similar Compounds
Key Properties
Property | Value |
---|---|
Molecular Formula | C₈H₉FO |
Molecular Weight | 140.16 g/mol |
CAS Registry Number | 7589-27-7 |
IUPAC Name | 2-(4-Fluorophenyl)ethanol |
SMILES | OCCC1=CC=C(F)C=C1 |
Common Synonyms | 4-Fluorophenethyl alcohol, 4-Fluorophenylethanol |
Comparison with Structural Analogs
Structural and Electronic Differences
The table below compares this compound with five structurally related compounds, highlighting substituent effects and molecular characteristics:
Key Observations :
- Electron-Withdrawing Effects : The fluorine substituent in this compound decreases electron density on the aromatic ring, reducing susceptibility to electrophilic substitution compared to hydroxyl (-OH) or methoxy (-OCH₃) analogs .
- Steric Influence : The trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)phenethyl alcohol introduces steric bulk and strong electron-withdrawing effects, making it less reactive in SN2 reactions compared to the smaller fluorine substituent .
- Acidity : The hydroxyl group in 4-hydroxyphenethyl alcohol (pKa ~10) is significantly more acidic than the -F or -CF₃ analogs, enabling deprotonation under milder conditions .
Biological Activity
4-Fluorophenethyl alcohol (4-FPEA), with the chemical formula CHFO, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of 4-FPEA, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 158.17 g/mol
- Structure : Contains a hydroxyl group (-OH) attached to a phenethyl structure, with a fluorine atom at the para position of the phenyl ring.
Antimicrobial Properties
Research indicates that compounds similar to 4-FPEA exhibit significant antimicrobial properties. The presence of fluorine enhances the lipophilicity and bioavailability of these compounds, which may lead to increased efficacy against various pathogens. Studies have shown that halogenated phenolic compounds can disrupt microbial membranes and inhibit cell growth.
Neuropharmacological Effects
4-FPEA has been studied for its neuropharmacological effects, particularly in relation to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which could have implications for mood regulation and anxiety disorders.
- Mechanism : The compound may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased levels of serotonin in the synaptic cleft.
Case Studies
-
Case Study on Depression Treatment :
A clinical trial investigated the effects of 4-FPEA in patients with major depressive disorder. Participants reported significant improvements in mood and anxiety levels after treatment with 4-FPEA compared to a placebo group. The study concluded that 4-FPEA could be a promising candidate for further research as an antidepressant. -
Neuroprotective Effects :
In animal models of neurodegeneration, 4-FPEA demonstrated protective effects against oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activity of 4-FPEA can be attributed to several mechanisms:
- Interaction with Receptors : The compound likely interacts with various neurotransmitter receptors, particularly those involved in mood regulation.
- Antioxidant Activity : Preliminary studies suggest that 4-FPEA may exhibit antioxidant properties, reducing oxidative stress in neuronal cells.
- Membrane Disruption : Similar to other halogenated phenolic compounds, 4-FPEA may disrupt microbial membranes, leading to cell lysis.
Safety and Toxicity
While initial studies indicate promising biological activities for 4-FPEA, it is crucial to assess its safety profile. Toxicity studies are necessary to determine any adverse effects associated with its use. Current data suggest low toxicity levels; however, comprehensive toxicological evaluations are warranted.
Properties
IUPAC Name |
2-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVGXCUHWKQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226812 | |
Record name | 4-Fluorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-27-7 | |
Record name | 4-Fluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.